molecular formula C9H13NO B096817 N-Hydroxy-4-(propan-2-yl)aniline CAS No. 16152-53-7

N-Hydroxy-4-(propan-2-yl)aniline

Cat. No.: B096817
CAS No.: 16152-53-7
M. Wt: 151.21 g/mol
InChI Key: XBYFRIKYRIUDDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hydroxy-4-(propan-2-yl)aniline is a hydroxylamine derivative featuring an aniline backbone substituted with a hydroxyamino (-NHOH) group at the nitrogen and an isopropyl (-CH(CH₃)₂) group at the para position of the aromatic ring. This structure confers unique physicochemical properties, including enhanced polarity due to the hydroxylamine moiety and steric bulk from the isopropyl substituent.

Properties

CAS No.

16152-53-7

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

N-(4-propan-2-ylphenyl)hydroxylamine

InChI

InChI=1S/C9H13NO/c1-7(2)8-3-5-9(10-11)6-4-8/h3-7,10-11H,1-2H3

InChI Key

XBYFRIKYRIUDDQ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NO

Canonical SMILES

CC(C)C1=CC=C(C=C1)NO

Synonyms

Benzenamine, N-hydroxy-4-(1-methylethyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

Functional Group Influence: The hydroxylamine (-NHOH) group in this compound distinguishes it from phenolic (e.g., 4-isopropylphenol) or tertiary amine (e.g., N,N-diisopropylaniline) analogs. This group enhances redox activity, making it a candidate for radical scavenging or metal chelation . In contrast, morpholine or methyl substituents (e.g., 4-(morpholin-4-yl)-N-(propan-2-yl)aniline, N-Methyl-4-(propan-2-yl)aniline) reduce polarity but improve pharmacokinetic profiles in drug design .

Synthetic Relevance: Compounds like 4-isopropylphenol and N,N-diisopropylaniline are well-documented in degradation pathways (e.g., ozonation of BPA) or as synthetic intermediates . This compound may form under similar oxidative conditions but requires validation.

Physicochemical Properties :

  • The isopropyl group in all listed compounds contributes to steric hindrance, affecting reactivity and binding interactions. For example, N,N-diisopropylaniline’s lipophilicity contrasts sharply with the hydrophilic nature of hydroxylamine derivatives .

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